Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Overview of Tetrahydropyrimidine Chemistry
Tetrahydropyrimidine chemistry represents a foundational area of heterocyclic organic chemistry, encompassing compounds derived from the partial reduction of the pyrimidine ring system. A tetrahydropyrimidine may be defined as a pyrimidine nucleus with only one double bond in or directly attached to the nucleus. The fundamental structure consists of a six-membered ring containing two nitrogen atoms, with the degree of saturation distinguishing various tetrahydropyrimidine isomers from their fully aromatic pyrimidine counterparts.
The chemistry of tetrahydropyrimidines has received increasing attention through developments stimulated by numerous applications for which these compounds are employed. These versatile heterocyclic compounds demonstrate remarkable utility across multiple domains, including their function as insecticides, fungicides, inhibitors of bacteria, detergents, preventors of corrosion, and asphalt additives. The physiological properties of many tetrahydropyrimidine derivatives have proven particularly noteworthy, with documented activities as antihistamines, bronchodilators, antihypertensive agents, and antituberculous compounds.
Three distinct isomeric forms of tetrahydropyrimidines exist, each possessing unique structural characteristics and chemical behaviors. The 1,4,5,6-tetrahydropyrimidine derivatives serve as particularly valuable intermediates for pyrimidine synthesis, representing a crucial class within this chemical family. The structural diversity achievable within tetrahydropyrimidine chemistry enables the development of compounds with highly specific properties tailored for particular applications.
Contemporary research in tetrahydropyrimidine chemistry has revealed these compounds to be extremely basic, as might be expected from their amidine structure. For instance, 1,4,5,6-tetrahydropyrimidine exhibits a dissociation constant of approximately 13 at 20 degrees centigrade, demonstrating the highly basic nature characteristic of this compound class. This fundamental chemical property significantly influences the reactivity patterns and potential applications of tetrahydropyrimidine derivatives.
Historical Context and Significance of Pyrimidine Derivatives
The historical development of pyrimidine and tetrahydropyrimidine chemistry spans more than a century, with foundational discoveries establishing the framework for contemporary research. Hofmann, in 1888, is credited with the first preparation of a 1,4,5,6-tetrahydropyrimidine, although he did not obtain it in pure form. This pioneering investigator heated 1,3-diacetamidopropane in a stream of hydrogen chloride and obtained, among other products, a dark brown oil which was identified by the picrate as 2-methyl-1,4,5,6-tetrahydropyrimidine.
The systematic exploration of pyrimidine chemistry began in the late 19th century, with significant contributions from multiple researchers. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This achievement marked a crucial milestone in establishing reliable synthetic methodologies for pyrimidine-based compounds.
In 1899, Harries and Haga advanced the field by fusing the dihydrochloride of 2,4-pentanediamine with sodium acetate, successfully preparing 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine, which was isolated as the nitrate in 63 percent yield. Four years later, Haga and Majima employed the same technique to synthesize 2-methyl-1,4,5,6-tetrahydropyrimidine from 1,3-propanediamine and sodium acetate, achieving isolation as the nitrate in 50 percent yield.
A significant advancement occurred in 1940 when Aspinall reported the first efficient synthesis using a sealed tube technique for preparing 1,4,5,6-tetrahydropyrimidines as free bases. This methodology involved dehydrating monoacylated 1,3-propanediamines in the presence of lime at 250 degrees to yield 2-substituted-1,4,5,6-tetrahydropyrimidines. The 2-methyl- and 2-phenyl-derivatives were successfully prepared through this approach, achieving yields of 70 percent.
The recognition of pyrimidine derivatives' biological significance emerged from their natural occurrence in nucleic acids, where thymine, cytosine, and uracil represent the three most prevalent pyrimidines. These compounds hold a special place in chemistry due to their role as components of deoxyribonucleic acid and ribonucleic acid, establishing pyrimidines as fundamental building blocks of life. This biological significance has driven extensive research into synthetic pyrimidine derivatives for pharmaceutical applications.
Scope and Objectives of Research on Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Research on this compound encompasses multiple dimensions of chemical investigation, reflecting the compound's potential significance in various scientific domains. This specific tetrahydropyrimidine derivative represents a sophisticated molecular architecture that combines the fundamental tetrahydropyrimidine core with complex aromatic substitution patterns and multiple functional groups.
The primary research objectives surrounding this compound include detailed structural characterization, elucidation of synthetic pathways, and investigation of its chemical properties. The compound's molecular formula of C15H16N2O4 and molecular weight of 288.31 grams per mole establish fundamental parameters for chemical analysis and synthetic planning. These molecular characteristics provide the foundation for understanding the compound's behavior in various chemical environments and potential reactivity patterns.
Contemporary research initiatives have focused on developing efficient synthetic methodologies for preparing this compound and related derivatives. The synthesis typically involves multi-component reactions that enable the construction of the complex tetrahydropyrimidine framework with the specific substitution pattern characteristic of this compound. These synthetic approaches represent significant advances in heterocyclic chemistry, providing access to previously challenging molecular targets.
The investigation of this compound's properties extends beyond basic chemical characterization to include potential applications in pharmaceutical research. Tetrahydropyrimidine derivatives have demonstrated diverse biological activities, including antimicrobial, anticancer, antiviral, calcium channel modulation, and antibacterial properties. Understanding how the specific structural features of this compound contribute to these activities represents a key research objective.
Research efforts also encompass the development of analytical methodologies for characterizing this compound. Advanced spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, provide essential tools for confirming structural assignments and monitoring synthetic progress. These analytical approaches enable researchers to verify the successful preparation of the target compound and assess its purity.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows established conventions for heterocyclic chemistry, reflecting the compound's complex structural features through a comprehensive chemical name. The International Union of Pure and Applied Chemistry name for this compound is methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate. This systematic designation precisely indicates the location and nature of each substituent group within the tetrahydropyrimidine framework.
Alternative nomenclature systems have generated several synonyms for this compound, each reflecting different aspects of its molecular structure. One commonly encountered synonym is 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester. This nomenclature emphasizes the ester functional group present in the molecule, highlighting the carboxylic acid derivative nature of this structural component.
Chemical registry systems have assigned specific identification numbers to this compound, facilitating its unambiguous identification across scientific literature and commercial sources. The Chemical Abstracts Service registry number 914349-17-0 serves as the primary identifier for this compound. This numerical designation enables precise identification regardless of variations in nomenclature or synonym usage across different publications and databases.
The compound is also referenced through various database-specific identifiers, including the Molecular Design Limited number MFCD04117875. These standardized identification systems ensure consistent recognition of the compound across diverse chemical information resources and facilitate accurate communication among researchers investigating this molecule.
| Nomenclature Type | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Chemical Abstracts Service Registry Number | 914349-17-0 |
| Molecular Design Limited Number | MFCD04117875 |
| Molecular Formula | C15H16N2O4 |
| Molecular Weight | 288.31 g/mol |
Structural nomenclature considerations for this compound reflect the systematic approach required for describing complex heterocyclic molecules. The tetrahydropyrimidine core provides the fundamental framework, while the numbering system follows established conventions for pyrimidine derivatives. The 6-methyl substitution indicates a methyl group attached to the sixth position of the pyrimidine ring, while the 4-(4-methylbenzoyl) designation specifies the presence of a 4-methylbenzoyl group at the fourth position of the tetrahydropyrimidine ring.
The carboxylate functionality present in this compound represents a key structural feature that influences both nomenclature and chemical properties. The methyl ester group attached to the fifth position of the tetrahydropyrimidine ring contributes significantly to the compound's overall molecular characteristics and potential reactivity patterns. This structural element distinguishes the compound from related tetrahydropyrimidine derivatives lacking the carboxylate functionality.
Properties
IUPAC Name |
methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-6-10(7-5-8)13(18)12-11(14(19)21-3)9(2)16-15(20)17-12/h4-7,12H,1-3H3,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZUDLORHQXHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=C(NC(=O)N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661686 | |
| Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-17-0 | |
| Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 914349-17-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on available research findings.
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.3 g/mol
- Appearance : White to off-white powder
- Storage Conditions : Room temperature, protected from light
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. One notable synthesis method involves the condensation of 4-methylbenzoyl chloride with a methyl-substituted pyrimidine derivative in the presence of a base.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. In a study assessing various tetrahydropyrimidine derivatives, including this compound, it was found to possess notable antibacterial and antifungal properties. The compound demonstrated effective inhibition against several bacterial strains and fungi in vitro.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Antitumor Activity
The compound has also shown promise in antitumor activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in colorectal cancer cells through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| MCF7 (Breast Cancer) | 15.0 |
Case Studies
- Case Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Case Study on Antitumor Effects : In vitro studies conducted on human colorectal cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily studied for its potential therapeutic properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. It acts by inhibiting specific enzymes involved in cancer cell proliferation. For instance, research has shown that derivatives of tetrahydropyrimidines can selectively target cancer cells while sparing normal cells, indicating a promising avenue for cancer treatment development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . Its effectiveness against resistant strains is particularly noteworthy, given the global challenge of antibiotic resistance.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has demonstrated that it may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agricultural Applications
In agriculture, this compound has potential uses as a pesticide or herbicide.
Pesticidal Activity
Studies have shown that compounds with similar structures exhibit insecticidal properties. This compound may disrupt the metabolic pathways of pests, leading to their mortality while being less harmful to non-target organisms .
Plant Growth Regulation
Additionally, there is emerging evidence that this compound can act as a plant growth regulator. It may enhance growth parameters such as root length and biomass under certain conditions, suggesting its utility in agricultural practices to improve crop yields .
Material Science
The compound's unique chemical structure allows for its application in material science.
Polymer Synthesis
This compound can be used as a building block in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound may serve as a precursor for creating nanoparticles with tailored functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and biological activities:
*Purity reported instead of yield.
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., nitro): Enhance reactivity in catalytic systems (e.g., 94% yield with Fe₃O₄ nanoparticles ) and may improve bioactivity (e.g., thymidine phosphorylase inhibition ). Thioxo vs. Oxo: Thioxo derivatives (e.g., ) exhibit altered hydrogen-bonding capacity and electronic properties, which can modulate enzyme binding or stability .
Synthetic Efficiency: Nanoparticle catalysts (Fe₃O₄) and solvent-free conditions (pumice catalyst ) achieve high yields (>90%), suggesting greener synthetic routes compared to traditional acid catalysis.
Physicochemical Properties
- Melting Points : Analogs with nitro groups (e.g., 4a in ) are solids with higher melting points (e.g., 220–222°C for thioxo derivatives ), whereas N1-substituted derivatives have lower melting points (108–111°C ).
- Solubility : The methylbenzoyl group in the target compound may enhance solubility in organic solvents compared to polar nitro-substituted analogs.
Preparation Methods
Methodology Overview
- Reactants: Aromatic aldehyde (e.g., 4-methylbenzaldehyde), methyl acetoacetate, and urea or thiourea.
- Catalysts: Acid catalysts such as p-toluenesulfonic acid (TsOH) or sodium hydrogen sulfate.
- Solvent: Often performed under solvent-free conditions or in methanol to promote green chemistry principles.
- Reaction Conditions: Typically heated at 353–363 K for 3–6 hours, with reaction times varying based on substrate reactivity.
Key Experimental Procedure
- A mixture of aromatic aldehyde, methyl acetoacetate, and urea is heated with catalytic amounts of TsOH at elevated temperatures.
- The reaction proceeds via nucleophilic addition and cyclization steps, leading to the tetrahydropyrimidine core.
- Post-reaction, the product is isolated by recrystallization, often from ethanol or methanol.
Research Findings
- The yields of methylated tetrahydropyrimidines are generally moderate to high (39–64%), with reaction times around 3–6 hours.
- The reaction is characterized by its simplicity, short duration, and environmentally benign conditions.
Data Table: Typical Synthesis Parameters
Modified Biginelli and Green Synthesis Approaches
Recent advances have focused on environmentally friendly and efficient synthesis routes, including solvent-free conditions and microwave-assisted reactions.
Method Highlights
- Use of solid acid catalysts like TsOH under solvent-free conditions accelerates the reaction.
- Microwave irradiation reduces reaction time significantly, often to less than 1 hour.
- These methods improve yields and reduce environmental impact.
Research Findings
- Green protocols have demonstrated comparable or improved yields (~60–70%) with reduced reaction times.
- The use of eco-friendly catalysts and solvents aligns with sustainable chemistry principles.
Multi-Component and Derivative Syntheses
Additional synthetic routes involve multi-component reactions with substituted aromatic aldehydes and acylating agents to introduce specific benzoyl groups, such as the 4-methylbenzoyl moiety.
Key Strategies
- Employing methyl aroylpyruvate and aromatic aldehydes in Biginelli-like reactions.
- Using specific catalysts (e.g., sodium hydrogen sulfate) in methanol or ethanol.
- Post-synthetic modifications, such as acylation or methylation, to introduce desired substituents.
Research Data
- Synthesis of methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo derivatives has been achieved with yields around 39–64%, depending on the substituents and reaction conditions.
- Crystallization from ethanol or methanol yields high-purity products suitable for structural analysis.
Sample Data Table
Crystallization and Purification
Post-synthesis, the target compound is purified via recrystallization, often from ethanol or methanol, to obtain crystalline products suitable for characterization.
Notes on Purity and Characterization
- Confirmed by NMR, IR, and melting point analysis.
- Crystallographic data supports structural integrity and purity.
Summary of Key Findings
Q & A
Q. Methodological Focus
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., mp 231–232°C in ).
- DSC : Measure phase transitions and enthalpy changes.
- Recrystallization protocols : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity single crystals for X-ray studies .
How do steric and electronic factors influence the compound’s conformational flexibility in solution versus solid state?
Advanced Research Question
- Solution-state NMR : NOESY/ROESY experiments detect intramolecular interactions (e.g., CH-π stacking).
- Solid-state X-ray : Flattened boat conformations in the pyrimidine ring (deviation ~0.224 Å from plane) and hydrogen-bonding networks (C–H···O) dictate crystal packing .
What are the best practices for ensuring reproducibility in biological assays involving this compound?
Q. Methodological Focus
- Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).
- Solubility optimization : DMSO or aqueous buffers with <1% DMSO for in vitro assays.
- Positive controls : Compare with known inhibitors (e.g., trimethoprim for antibacterial studies) .
How can synthetic byproducts or degradation products be identified and quantified?
Q. Methodological Focus
- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed ester groups).
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
